Tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate hemioxalate Tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate hemioxalate
Brand Name: Vulcanchem
CAS No.: 1788054-74-9
VCID: VC5775996
InChI: InChI=1S/2C11H20N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-7-5-11(13)4-6-12-8-11;3-1(4)2(5)6/h2*12H,4-8H2,1-3H3;(H,3,4)(H,5,6)
SMILES: CC(C)(C)OC(=O)N1CCC12CCNC2.CC(C)(C)OC(=O)N1CCC12CCNC2.C(=O)(C(=O)O)O
Molecular Formula: C24H42N4O8
Molecular Weight: 514.62

Tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate hemioxalate

CAS No.: 1788054-74-9

Cat. No.: VC5775996

Molecular Formula: C24H42N4O8

Molecular Weight: 514.62

* For research use only. Not for human or veterinary use.

Tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate hemioxalate - 1788054-74-9

Specification

CAS No. 1788054-74-9
Molecular Formula C24H42N4O8
Molecular Weight 514.62
IUPAC Name tert-butyl 1,7-diazaspiro[3.4]octane-1-carboxylate;oxalic acid
Standard InChI InChI=1S/2C11H20N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-7-5-11(13)4-6-12-8-11;3-1(4)2(5)6/h2*12H,4-8H2,1-3H3;(H,3,4)(H,5,6)
Standard InChI Key DNHJCRBVFAVRNN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC12CCNC2.CC(C)(C)OC(=O)N1CCC12CCNC2.C(=O)(C(=O)O)O

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound features a 1,6-diazaspiro[3.4]octane skeleton, where two nitrogen atoms are embedded in a spirocyclic framework. The tert-butyl carboxylate group ((CH3)3C-O-C(=O)-\text{(CH}_3\text{)}_3\text{C-O-C(=O)-}) is appended to one nitrogen, while the hemioxalate moiety (C2H2O42\text{C}_2\text{H}_2\text{O}_4^{2-}) balances the charge . This arrangement creates a rigid, three-dimensional geometry that enhances binding specificity in molecular interactions.

IUPAC Name and Synonyms

Synthesis and Manufacturing

Synthetic Pathways

The parent compound, tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate (CID 56962149), is typically synthesized via a spirocyclization reaction involving tert-butyl carbamate and a bifunctional amine precursor. Subsequent salt formation with oxalic acid yields the hemioxalate form . Key steps include:

  • Spirocyclization: Intramolecular nucleophilic attack under basic conditions.

  • Carboxylation: Introduction of the tert-butoxycarbonyl (Boc) protecting group.

  • Salt Formation: Stoichiometric reaction with oxalic acid to stabilize the product .

Industrial Production

Aladdin Scientific offers the compound at ≥97% purity, with a molecular weight of 514.6123 g/mol . Manufacturing protocols emphasize room-temperature storage to prevent decomposition, reflecting the compound’s moderate stability .

Physical and Chemical Properties

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC24H42N4O8\text{C}_{24}\text{H}_{42}\text{N}_{4}\text{O}_{8}
Molecular Weight514.6 g/mol
Hydrogen Bond Donors4
Hydrogen Bond Acceptors10
Rotatable Bonds5
Exact Mass514.30026431 Da

The compound’s high hydrogen bond acceptor count (10) suggests significant solubility in polar aprotic solvents like DMSO or DMF, while the tert-butyl group enhances lipid membrane permeability.

Applications in Pharmaceutical Research

Protein Degrader Development

As a "Protein Degrader Building Block" , this spirocyclic amine serves as a scaffold for proteolysis-targeting chimeras (PROTACs). Its rigid structure facilitates precise orientation of E3 ligase-binding moieties and target protein ligands, optimizing ternary complex formation .

Prodrug Applications

The Boc-protected amine allows controlled release of active species under physiological conditions. For example, acid-catalyzed cleavage in lysosomes generates primary amines capable of covalent target engagement.

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